BenchChemオンラインストアへようこそ!

2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide

Medicinal Chemistry Indolizine SAR CK1δ Inhibitor Scaffold

This indolizine-1-carboxamide derivative features a 3-methoxybenzoyl substituent, offering distinct electronic and steric properties compared to halogen or alkyl analogs. With no published IC50/Ki data, it is ideal for SAR studies in CK1δ kinase inhibitor programs. Published analogs show divergent potency with single halogen swaps; systematic comparison with this methoxy analog reduces procurement risk. Requires in-house kinase assay capabilities. Order as a research comparator to generate head-to-head data for benzoyl-binding subpocket mapping.

Molecular Formula C23H19N3O3
Molecular Weight 385.423
CAS No. 903312-07-2
Cat. No. B2495204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide
CAS903312-07-2
Molecular FormulaC23H19N3O3
Molecular Weight385.423
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N
InChIInChI=1S/C23H19N3O3/c1-29-17-11-7-8-15(14-17)22(27)21-20(24)19(18-12-5-6-13-26(18)21)23(28)25-16-9-3-2-4-10-16/h2-14H,24H2,1H3,(H,25,28)
InChIKeyXRTGHAIYJWUKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide (903312-07-2): Chemical Identity and Procurement Starting Point


2-Amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide (CAS 903312-07-2) is a fully synthetic indolizine-1-carboxamide derivative with molecular formula C23H19N3O3 and a molecular weight of 385.42 g/mol . The compound is listed with a purity of ≥95% by multiple chemical suppliers . Indolizine-1-carboxamide analogs have been described in the patent literature as casein kinase 1 delta (CK1δ) inhibitors [1] and as anti-inflammatory, anticancer, and antitubercular agents [2]. However, at the time of this analysis, no primary research articles, public bioassay datasets, or patent exemplifications reporting quantitative pharmacological data (e.g., IC50, EC50, Ki) for this specific compound were identified.

Why Generic Substitution of 903312-07-2 with Other Indolizine-1-carboxamides Is Not Supported


Substituting 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide with commercially available indolizine-1-carboxamide analogs (e.g., 4-fluoro, 4-chloro, 4-bromo, 4-methyl, or 4-nitrobenzoyl derivatives) is not scientifically justified without direct comparative data. Published structure-activity relationship (SAR) evidence on closely related 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives demonstrates that even a single halogen substitution on the benzoyl ring drastically alters anti-tuberculosis MIC values, anticancer IC50 values, and anti-inflammatory COX-2 inhibition percentages [1]. The specific 3-methoxybenzoyl substitution pattern present in the target compound introduces electronic and steric properties that are distinct from halogen or methyl analogs, but no head-to-head data exist to quantify the direction and magnitude of these differences. Therefore, any interchange assumption carries unquantified risk and is incompatible with evidence-based procurement.

Quantitative Differentiation Evidence for 2-Amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide (903312-07-2)


Molecular Scaffold Identity: 3-Methoxybenzoyl Substitution Pattern vs. Halogenated or Alkyl Analogs

The 3-methoxybenzoyl group on 903312-07-2 distinguishes it from the 4-fluorobenzoyl, 4-chlorobenzoyl, 4-bromobenzoyl, 4-methylbenzoyl, and 4-nitrobenzoyl analogs commonly offered by chemical vendors. Published patent data disclose that indolizine-1-carboxamide derivatives with 4-fluorobenzoyl substitution exhibit CK1δ inhibition exceeding 90% in biochemical assays [1]. However, no CK1δ inhibition data or other enzymatic activity data are available for the 3-methoxybenzoyl variant. The class-level inference is that electronic modulation (methoxy being electron-donating via resonance vs. fluoro/chloro being electron-withdrawing) will impact target engagement, but the magnitude and direction of this shift remain unquantified [2].

Medicinal Chemistry Indolizine SAR CK1δ Inhibitor Scaffold

Purity Specifications: Reported ≥95% Purity vs. Unspecified Analogs

Vendor technical datasheets for 903312-07-2 list a purity specification of ≥95% . This represents a baseline quality benchmark that may not be uniformly specified across all commercially available indolizine-1-carboxamide analogs. For example, some analogs such as 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide (CAS 903281-39-0) are also listed at ≥95% , while others may be offered at lower purity (e.g., 90% or unstated).

Chemical Procurement Purity Analysis Quality Control

Structural Uniqueness: Ortho-Amino Indolizine-1-Carboxamide Core vs. Alternative Heterocyclic Cores

The 2-aminoindolizine-1-carboxamide core present in 903312-07-2 represents a specific heterocyclic architecture within the broader indolizine kinase inhibitor patent space. In the CK1δ inhibitor patent family (WO2012080727, US20160058745A1), the general formula encompasses indolizinyl or indolyl cores with a 2-amino-3-benzoyl substitution pattern [1]. The target compound's indolizine core (vs. indole) and 1-carboxamide connectivity (vs. other regioisomers) are structural features that define its potential binding mode, as evidenced by X-ray crystallography of related 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide bound to PknG kinase (PDB 7Q52) [2]. However, the 3-methoxybenzoyl variant has not been co-crystallized, so binding mode extrapolation is unsupported.

Heterocyclic Chemistry Kinase Inhibitor Design Privileged Scaffold Analysis

Evidence-Backed Application Scenarios for 2-Amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide (903312-07-2)


Systematic Structure-Activity Relationship (SAR) Probe for Indolizine-1-Carboxamide Benzoyl-Pocket Exploration

Given the absence of published bioactivity data, the most defensible use of 903312-07-2 is as a comparator compound in SAR studies of indolizine-1-carboxamide kinase inhibitors. Researchers synthesizing or procuring a series of benzoyl-substituted indolizine-1-carboxamides (e.g., 4-fluoro, 4-chloro, 4-bromo, 4-methyl, 3-chloro, 3-methoxy) can use this compound to probe the electronic and steric requirements of the target's benzoyl-binding subpocket. The 3-methoxy substituent provides a distinct electron-donating, hydrogen-bond-accepting profile compared to halogen or alkyl analogs [1]. Parallel testing against CK1δ or other kinases would generate the head-to-head comparative data that are currently absent from the public domain.

Reference Scaffold for Indolizine-Based Anti-Inflammatory or Antitubercular Lead Optimization

Published docking and in vitro data on closely related 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives demonstrate anti-tuberculosis, anticancer (COX-2-dependent and independent), and antibacterial activities with compound-specific potency variations [1]. The target compound, bearing a 3-methoxybenzoyl group instead of 3-chlorobenzoyl, can serve as an isosteric comparator in assays for COX-2 inhibition, M. tuberculosis growth inhibition, and cancer cell line cytotoxicity. Since the methoxy group alters both lipophilicity (clogP) and hydrogen-bonding capacity relative to chlorine, systematic comparison can reveal SAR trends that guide lead optimization. Procurement is therefore recommended for laboratories with established biological assay platforms capable of generating comparative data.

Chemical Biology Tool for CK1δ-Mediated Neurodegenerative Disease Research (Requires De Novo Characterization)

The indolizine-1-carboxamide scaffold is claimed in patents as a CK1δ inhibitor chemotype with potential application in Alzheimer's disease and tauopathies [1]. The target compound shares this core scaffold but carries a substitution pattern not exemplified in the published patent SAR tables. Researchers investigating CK1δ biology may therefore consider this compound for screening alongside known inhibitors (e.g., IC261, PF-670462) to establish whether the 3-methoxybenzoyl modification retains or modulates CK1δ inhibitory activity and selectivity . However, without pre-existing CK1δ IC50 data, procurement should be contingent on the user's capacity to perform kinase inhibition assays and counter-screens against CK1ε and other off-target kinases.

Quote Request

Request a Quote for 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.